molecular formula C13H15Cl2NO2 B2517121 (3,5-Dichlorophenyl)(4-methoxypiperidin-1-yl)methanone CAS No. 1206992-52-0

(3,5-Dichlorophenyl)(4-methoxypiperidin-1-yl)methanone

Cat. No.: B2517121
CAS No.: 1206992-52-0
M. Wt: 288.17
InChI Key: VKOXOALGDQNPDO-UHFFFAOYSA-N
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Description

(3,5-Dichlorophenyl)(4-methoxypiperidin-1-yl)methanone is a chemical compound with the molecular formula C13H15Cl2NO2 It is characterized by the presence of a dichlorophenyl group and a methoxypiperidinyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichlorophenyl)(4-methoxypiperidin-1-yl)methanone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-methoxypiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichlorophenyl)(4-methoxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxypiperidinyl group can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The carbonyl group in the methanone core can be reduced to form alcohol derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(3,5-Dichlorophenyl)(4-methoxypiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dichlorophenyl)(4-methoxypiperidin-1-yl)methanone involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the methoxypiperidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dichlorophenyl)(4-methylpiperidin-1-yl)methanone
  • (3,5-Dichlorophenyl)(4-ethoxypiperidin-1-yl)methanone
  • (3,5-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methanone

Uniqueness

(3,5-Dichlorophenyl)(4-methoxypiperidin-1-yl)methanone is unique due to the presence of the methoxypiperidinyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

(3,5-dichlorophenyl)-(4-methoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c1-18-12-2-4-16(5-3-12)13(17)9-6-10(14)8-11(15)7-9/h6-8,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOXOALGDQNPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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